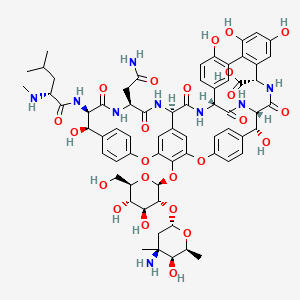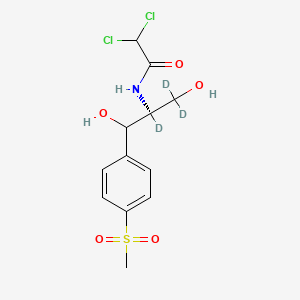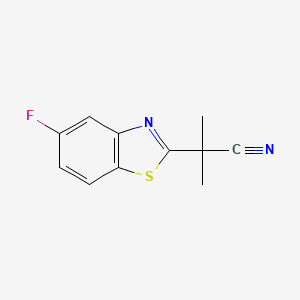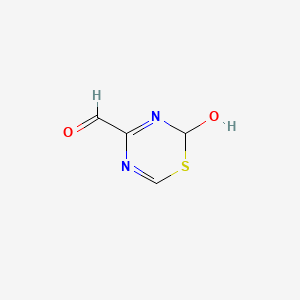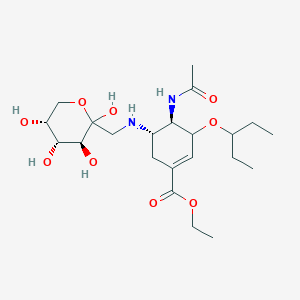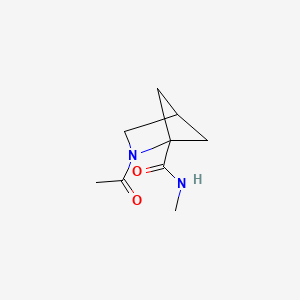
N-acetyl-2,4-methanoproline N-methylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-2,4-methanoproline N-methylamide is a synthetic compound derived from proline, an amino acid. This compound is characterized by the presence of a methylene-bridged proline structure, which imparts unique conformational and stereoelectronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-2,4-methanoproline N-methylamide typically involves multiple steps. One method starts with the formation of a bicyclic skeleton through an intramolecular nucleophilic substitution. For instance, allyl benzyl ether can be used as a starting material, which undergoes a series of reactions to form the desired compound . The overall yield of this synthesis is around 10%, and the key step involves the formation of the bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-acetyl-2,4-methanoproline N-methylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N-acetyl-2,4-methanoproline N-methylamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-acetyl-2,4-methanoproline N-methylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methylene-bridged proline structure allows it to mimic the spatial and conformational characteristics of natural amino acids, thereby influencing biological activity. This compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Methanoproline: Another methylene-bridged proline derivative with similar conformational properties.
4-Hydroxy-3,5-methanoproline: A hydroxylated variant with different reactivity and biological activity.
1-Aminocyclopropane-1-carboxylic acid: A precursor to ethylene in plants, structurally related to methanoprolines.
Uniqueness
N-acetyl-2,4-methanoproline N-methylamide stands out due to its specific acetyl and methylamide modifications, which enhance its stability and biological activity. These modifications also allow for greater versatility in chemical reactions and applications .
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-acetyl-N-methyl-2-azabicyclo[2.1.1]hexane-1-carboxamide |
InChI |
InChI=1S/C9H14N2O2/c1-6(12)11-5-7-3-9(11,4-7)8(13)10-2/h7H,3-5H2,1-2H3,(H,10,13) |
Clave InChI |
NROGNZARCDIOBM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC2CC1(C2)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


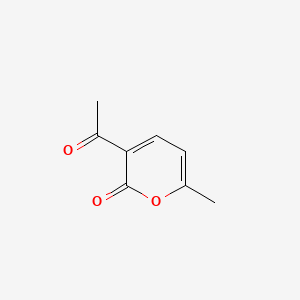
![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)

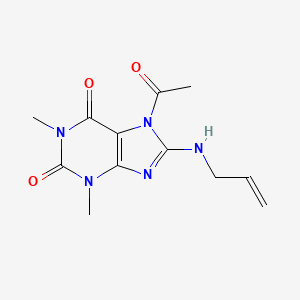

![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
